

# The Tin-Carbon Bond: A Technical History of Organotin Chemistry

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## Compound of Interest

Compound Name: Tetraoctyltin

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The journey of organotin chemistry, from a mid-19th-century curiosity to a field with wide-ranging industrial and biomedical applications, is a testament to the versatility of the tin-carbon bond. This technical guide provides a comprehensive overview of the historical development of organotin chemistry, detailing key discoveries, experimental protocols, and the evolution of its applications.

## Early Discoveries: The Dawn of Organotin Chemistry

The inception of organotin chemistry can be traced back to 1849 when Edward Frankland, a British chemist, first synthesized an organotin compound.<sup>[1]</sup> This seminal discovery laid the groundwork for a new branch of organometallic chemistry.

In 1852, Carl Löwig expanded on this nascent field by demonstrating that alkyl halides react with a tin-sodium alloy to produce alkyltin compounds.<sup>[2]</sup> These early syntheses, though groundbreaking, were primarily of academic interest for several decades.

## The Grignard Revolution and Expansion of Synthetic Methods

The turn of the 20th century brought a pivotal development that propelled organotin chemistry forward: the discovery of the Grignard reagent. The reaction of a Grignard reagent with tin halides proved to be a versatile and efficient method for creating tin-carbon bonds, opening the door to the synthesis of a wide array of tetraorganotin compounds.<sup>[1]</sup>

Another significant advancement was the Kocheshkov redistribution reaction, which allowed for the synthesis of organotin halides by reacting tetraorganotins with tin (IV) halides. This method provided a controlled route to important intermediates for further synthetic transformations.

## Key Experimental Protocols

### 2.1.1. Synthesis of Tetraethyltin via Grignard Reaction

This method, a classic example of the application of Grignard reagents in organotin chemistry, involves the reaction of ethylmagnesium bromide with tin(IV) chloride.

- Reaction:  $4 \text{CH}_3\text{CH}_2\text{MgBr} + \text{SnCl}_4 \rightarrow (\text{CH}_3\text{CH}_2)_4\text{Sn} + 4 \text{MgClBr}$
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are covered with anhydrous diethyl ether.
  - A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is often initiated with a small crystal of iodine.
  - Once the Grignard reagent formation is complete, a solution of tin(IV) chloride in an anhydrous solvent is added slowly with cooling.
  - The reaction mixture is then refluxed to ensure complete reaction.
  - After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
  - The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.

- The resulting crude tetraethyltin is purified by fractional distillation.
- Yield: Typically high, often exceeding 80%.

### 2.1.2. Kocheshkov Redistribution Reaction

This reaction is crucial for the synthesis of organotin halides from tetraorganotins. The stoichiometry of the reactants determines the product distribution.

- Reactions:
  - $3 \text{R}_4\text{Sn} + \text{SnCl}_4 \rightarrow 4 \text{R}_3\text{SnCl}$
  - $\text{R}_4\text{Sn} + \text{SnCl}_4 \rightarrow 2 \text{R}_2\text{SnCl}_2$
  - $\text{R}_4\text{Sn} + 3 \text{SnCl}_4 \rightarrow 4 \text{RSnCl}_3$
- General Procedure:
  - The appropriate stoichiometric amounts of the tetraorganotin and tin(IV) halide are mixed in a suitable reaction vessel.
  - The mixture is heated, often without a solvent, to the reaction temperature, which varies depending on the specific reactants.
  - The progress of the reaction can be monitored by changes in physical properties such as density or refractive index.
  - The resulting organotin halides are then separated and purified by distillation or crystallization.

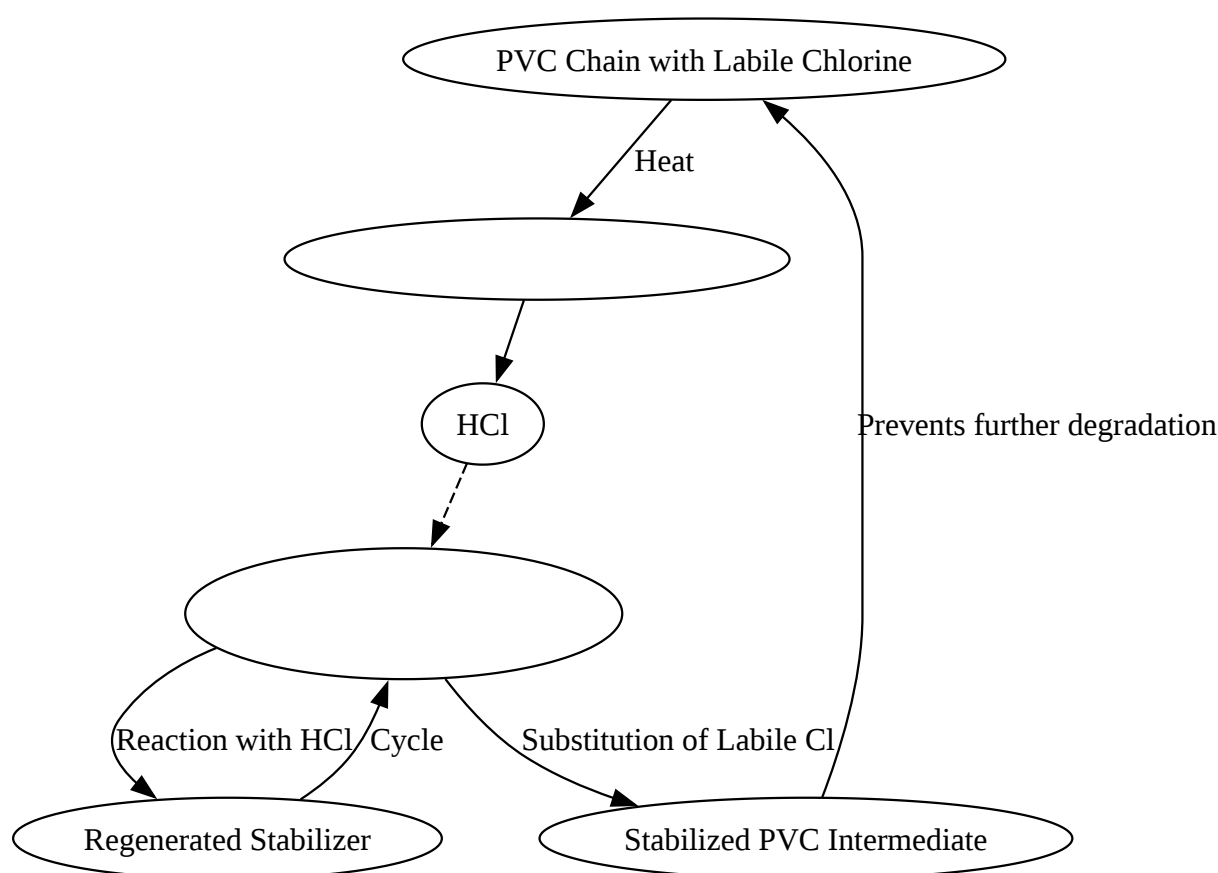
## The Industrial Boom: Applications of Organotin Compounds

The mid-20th century marked a renaissance for organotin chemistry, driven by the discovery of their significant industrial applications. This period saw a surge in research and development, leading to the widespread use of these compounds in various sectors.

## PVC Stabilization

One of the most significant applications of organotin compounds is as heat stabilizers for polyvinyl chloride (PVC).[3] Untreated PVC degrades at processing temperatures, releasing hydrochloric acid and leading to discoloration and embrittlement. Organotin compounds, particularly dialkyltin derivatives, effectively prevent this degradation.

Mechanism of PVC Stabilization:



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Quantitative Performance of PVC Stabilizers:

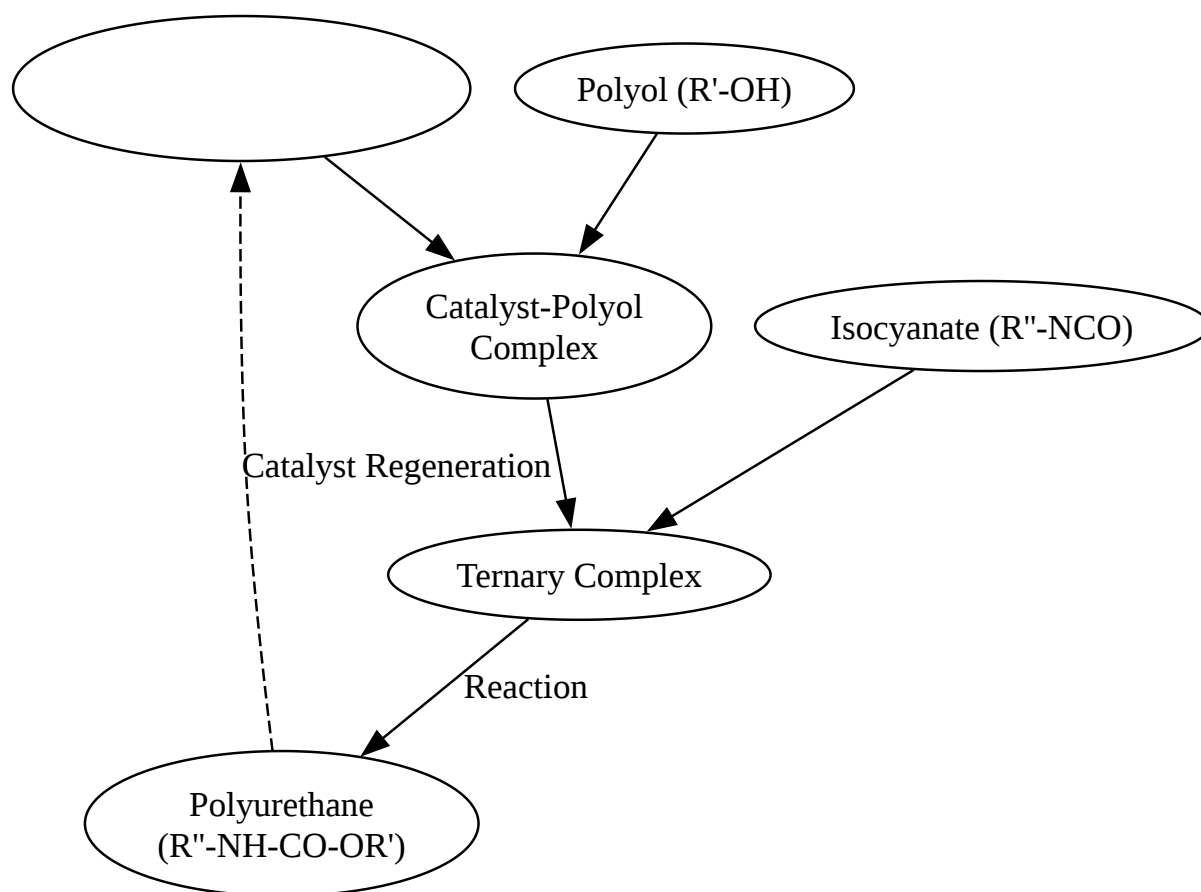
Stabilizer Type	Heat Stability (minutes at 180°C)	Transparency
Unstabilized PVC	< 5	Poor
Lead-based	30 - 60	Opaque
Calcium/Zinc-based	20 - 40	Good
Dibutyltin maleate	> 90	Excellent
Diocetyl tin thioglycolate	> 120	Excellent

Note: The values presented are illustrative and can vary depending on the specific formulation and testing conditions.

## Catalysis in Polyurethane Formation

Diorganotin compounds, such as dibutyltin dilaurate, are highly effective catalysts for the formation of polyurethanes from isocyanates and polyols.<sup>[4][5]</sup>

Catalytic Mechanism of Polyurethane Formation:

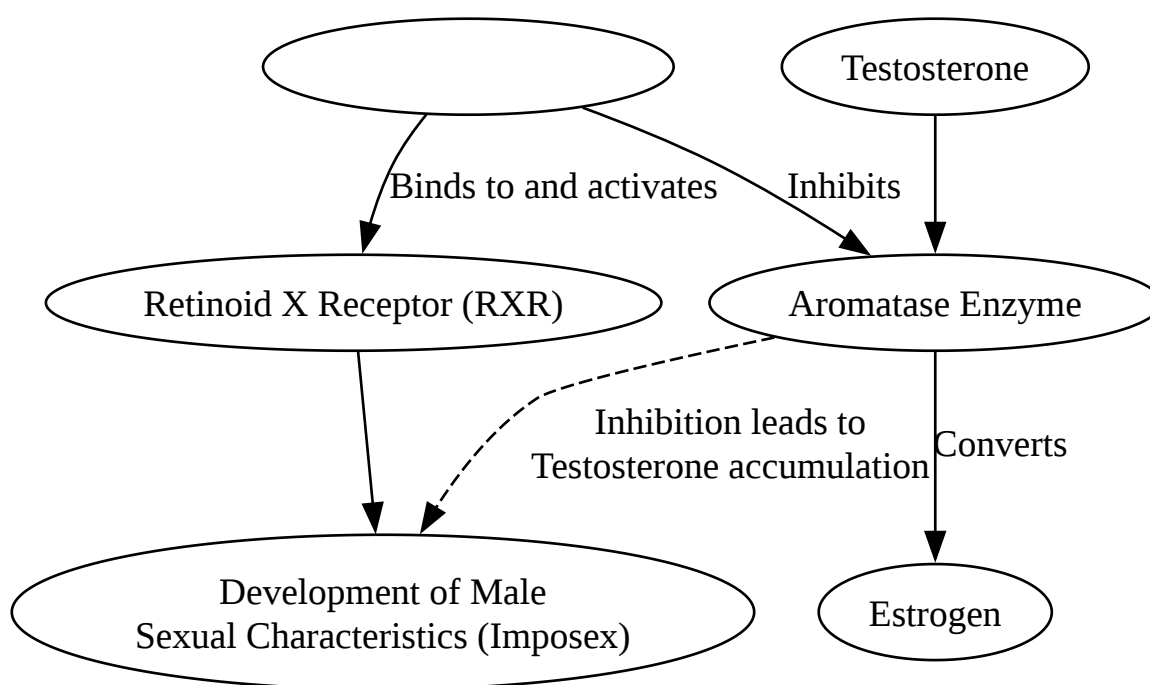


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## Biocidal Applications and Environmental Concerns

Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), exhibit potent biocidal properties. This led to their widespread use as antifouling agents in marine paints to prevent the growth of organisms on ship hulls.[6] However, the leaching of these compounds into the marine environment caused significant ecological damage, most notably the induction of imposex—the imposition of male sexual characteristics on female gastropods.[7]

Mechanism of TBT-Induced Imposex:



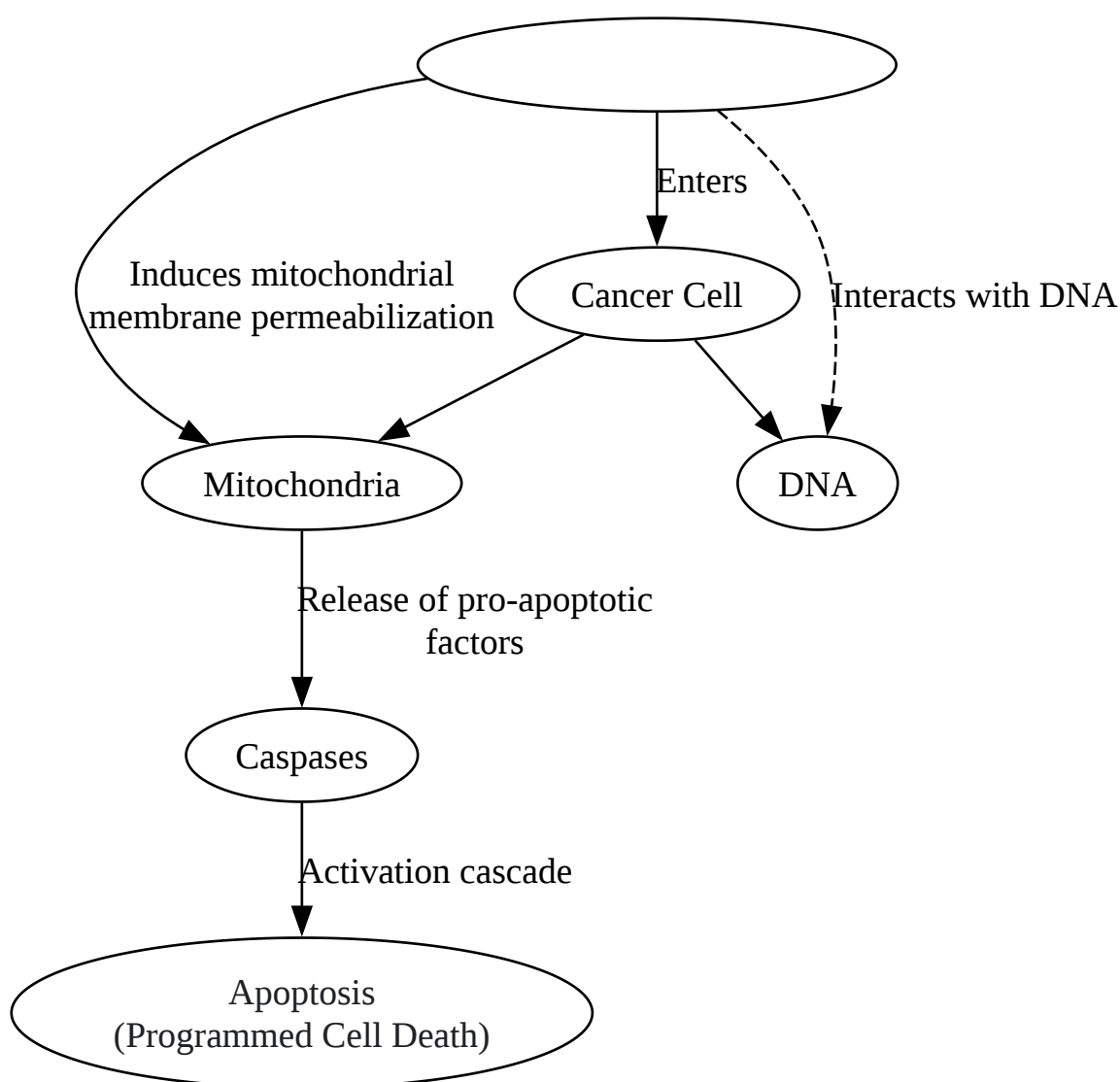
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Due to their severe environmental impact, the use of organotin compounds in antifouling paints has been largely banned by the International Maritime Organization.

## Biomedical Applications: A New Frontier

In recent decades, the focus of organotin research has increasingly shifted towards their potential biomedical applications, particularly in cancer chemotherapy. Certain organotin compounds have demonstrated significant in vitro and in vivo antitumor activity, often exceeding that of established platinum-based drugs.[8][9]

Proposed Antitumor Mechanism of Action:



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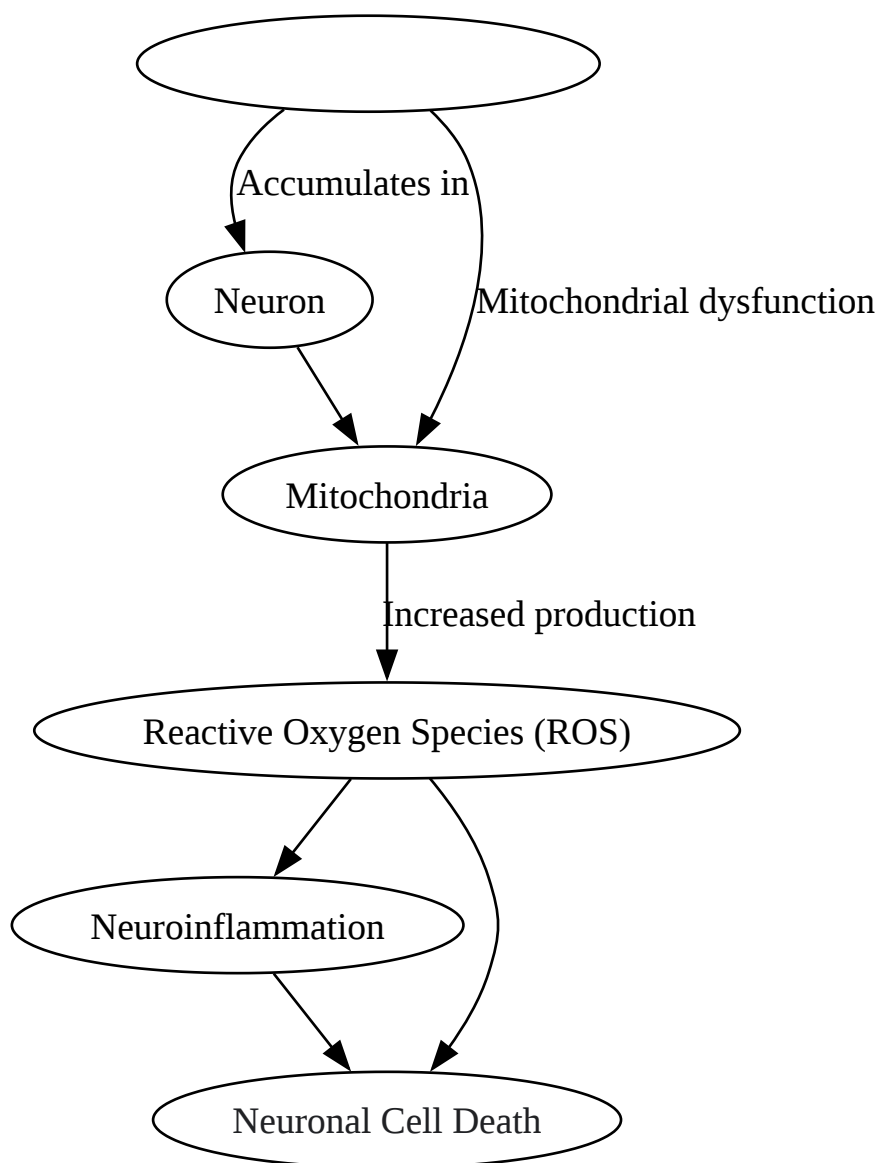
The development of organotin-based drugs is an active area of research, with a focus on designing compounds with high efficacy and reduced toxicity.

## Neurotoxicity of Organotin Compounds

Certain organotin compounds, particularly trimethyltin (TMT) and triethyltin (TET), are known neurotoxins.<sup>[10][11]</sup> The mechanisms of their neurotoxicity are complex and depend on the specific compound.

Simplified Mechanism of Trimethyltin (TMT) Neurotoxicity:





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## Physical Properties of Key Organotin Compounds

The physical properties of organotin compounds vary significantly with the nature and number of organic substituents.

Compound	Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
Tetrabutyltin	(C <sub>4</sub> H <sub>9</sub> ) <sub>4</sub> Sn	347.16	-97	145 (10 mmHg)
Tributyltin chloride	(C <sub>4</sub> H <sub>9</sub> ) <sub>3</sub> SnCl	325.59	-16	142-145 (10 mmHg)
Dibutyltin dichloride	(C <sub>4</sub> H <sub>9</sub> ) <sub>2</sub> SnCl <sub>2</sub>	303.91	43	135 (10 mmHg)
Dibutyltin dilaurate	C <sub>32</sub> H <sub>64</sub> O <sub>4</sub> Sn	631.56	22-24	>250
Triphenyltin chloride	(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub> SnCl	385.47	106	240 (13.5 mmHg)

Data sourced from various chemical handbooks and suppliers.

## Conclusion

From its serendipitous discovery to its complex and sometimes controversial applications, the history of organotin chemistry is a rich narrative of scientific advancement. While the environmental impact of certain organotin compounds has led to necessary regulations, the field continues to evolve, with ongoing research into new synthetic methodologies, catalytic applications, and promising biomedical uses. A thorough understanding of the historical development and fundamental principles of organotin chemistry is essential for researchers and professionals seeking to harness the unique properties of the tin-carbon bond for future innovations.

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